5-[(4-ethoxyphenyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Description
5-[(4-ethoxyphenyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
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Scientific Research Applications
Synthesis and CharacterizationThe synthesis of complex organic molecules often involves ring-opening and ring-closure reactions, highlighting the intricate methods used to create compounds with specific functionalities. For example, Halim and Ibrahim (2022) detailed the synthesis of a novel compound through reactions involving furan derivatives, emphasizing the importance of spectral data and quantum studies in establishing the chemical structure of synthesized compounds (Halim & Ibrahim, 2022). Such methodologies could be relevant for synthesizing and analyzing the chemical structure of "5-((4-Ethoxyphenyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile."
Antimicrobial Activities
The investigation into the antimicrobial properties of azole derivatives by Başoğlu et al. (2013) indicates the potential for similar compounds to exhibit antimicrobial activities. This research highlights how modifications to the molecular structure can impact biological activity, suggesting that "5-((4-Ethoxyphenyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile" might also possess antimicrobial properties under certain conditions (Başoğlu et al., 2013).
Corrosion Inhibition
Research by Yadav et al. (2016) on pyranopyrazole derivatives as corrosion inhibitors for mild steel in acidic solutions demonstrates the potential utility of oxazole derivatives in material science, particularly in corrosion protection. This suggests that structurally related compounds, such as "5-((4-Ethoxyphenyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile," could be explored for similar applications (Yadav et al., 2016).
Energetic Materials
The synthesis and characterization of energetic materials based on furazan and oxadiazole derivatives, as outlined by Yu et al. (2017), open up discussions on the potential of oxazole derivatives in creating insensitive energetic materials. This research area could be of interest when considering applications of "5-((4-Ethoxyphenyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile" in defense and material sciences (Yu et al., 2017).
Properties
IUPAC Name |
5-(4-ethoxyanilino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-3-28-18-10-8-17(9-11-18)26-23-20(14-25)27-24(31-23)22-13-12-19(30-22)15-29-21-7-5-4-6-16(21)2/h4-13,26H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURRRSALWLIBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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